2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide” is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known for their significant biological and pharmacological properties . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, which are also known as pyrrodiazole . The specific molecular structure of “this compound” is not provided in the retrieved papers.Scientific Research Applications
Synthesis and Biological Activity
Compounds related to "2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide" have been synthesized and evaluated for their biological activities. For instance, the facile synthesis of pyrazole-imidazole-triazole hybrids has been explored, with specific compounds demonstrating significant antimicrobial activity against various pathogens, including superior potency to reference drugs like Fluconazole in certain cases (Punia et al., 2021). Similarly, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising antibacterial activities against several bacteria strains, highlighting their potential as leads in antibacterial agent design (Lu et al., 2020).
Anticancer Potential
Research into novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers has provided insight into their DNA binding, anticancer activities, and potential as anticancer candidates due to good binding affinity and anticancer activity against specific cancer cell lines (Rezki et al., 2020). Another study on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines revealed high in vitro affinity and selectivity for peripheral benzodiazepine receptors, indicating their utility in neurodegenerative disorder imaging (Fookes et al., 2008).
Mechanistic Insights and Therapeutic Implications
The exploration of structural-activity relationships in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed modifications to improve metabolic stability, with certain heterocyclic analogues maintaining in vitro potency and in vivo efficacy while reducing metabolic deacetylation (Stec et al., 2011). Additionally, novel derivatives of 1,2,4-triazoles and 1,3,4-thiadiazoles derived from specific acetohydrazides have demonstrated antibacterial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Darekar et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the triazole ring, a key structural feature of this compound, can form specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ functions .
Biochemical Pathways
These could potentially include pathways related to cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
Compounds with similar structures are known to have good bioavailability and are well-absorbed
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the activity and stability of similar compounds .
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c19-13-6-8-15(9-7-13)23-10-11-24-17(23)21-22-18(24)26-12-16(25)20-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBHKXTXULXSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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